REACTION_SMILES
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[C:12]1(=[O:22])[c:13]2[c:14]([cH:18][cH:19][cH:20][cH:21]2)[C:15](=[O:17])[NH:16]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][Cl:8])[cH:9][cH:10]1.[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[K:11].[OH2:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][N:16]2[C:12](=[O:22])[c:13]3[c:14]([cH:18][cH:19][cH:20][cH:21]3)[C:15]2=[O:17])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(CN2C(=O)c3ccccc3C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |